4-Bromo-2-(2-oxocyclopentyloxy)anisole
Description
4-Bromo-2-(2-oxocyclopentyloxy)anisole is a brominated anisole derivative characterized by a methoxy group at position 1, a bromine atom at position 4, and a 2-oxocyclopentyloxy substituent at position 2. The 2-oxocyclopentyloxy group introduces a cyclic ketone ether, which confers unique steric and electronic properties to the molecule.
Properties
CAS No. |
185244-57-9 |
|---|---|
Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenoxy)cyclopentan-1-one |
InChI |
InChI=1S/C12H13BrO3/c1-15-11-6-5-8(13)7-12(11)16-10-4-2-3-9(10)14/h5-7,10H,2-4H2,1H3 |
InChI Key |
BIUHJCSPFGAWEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-2-(2-oxocyclopentyloxy)anisole with structurally related bromoanisole derivatives, emphasizing substituent effects, molecular properties, and applications.
Key Research Findings
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -CF₃ in 4-Bromo-2-(trifluoromethyl)anisole) deactivate the aromatic ring, directing electrophilic substitutions to meta positions .
- Electron-donating groups (e.g., -OH in 4-Bromo-2-hydroxyanisole) activate the ring for ortho/para substitutions and enhance solubility via hydrogen bonding .
Ether-linked substituents (e.g., 2-methoxyethoxy in ) improve solubility in both polar and nonpolar media, making them versatile in synthetic workflows .
Applications in Industry :
- Pharmaceutical intermediates : Compounds with ether or hydroxyl groups (e.g., 4-Bromo-2-(2-methoxyethoxy)anisole) are prioritized for drug synthesis due to balanced reactivity and solubility .
- Agrochemicals : Brominated anisoles with electron-withdrawing groups (e.g., -CF₃) are explored for their stability and pesticidal activity .
Safety and Handling :
- Brominated anisoles often exhibit skin and eye irritation (e.g., 4-Bromo-2-(trifluoromethoxy)anisole in ) due to halogen content, necessitating strict handling protocols .
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